The mechanism of action of these compounds varies depending on their specific structure and the biological target they interact with. For example, some thiazole-oxadiazole hybrids inhibit HIV-1 assembly by competing with phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) for binding to the matrix protein. [] Others inhibit necroptosis by targeting receptor interacting serine/threonine-protein kinase 1 (RIPK1). []
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3